molecular formula C11H8F2O4 B1438485 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid CAS No. 862574-88-7

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid

Cat. No. B1438485
M. Wt: 242.17 g/mol
InChI Key: IELWGOUPQRHXLS-UHFFFAOYSA-N
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Description

This compound is a novel feed additive, which belongs to a type of acidifier . It can reduce the number of microbes, especially pathogenic bacteria such as E. coli, thereby reducing the production of microbial metabolites and reducing damage to the intestines . It is also used in processes for the preparation of Tezacaftor and its intermediates .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile . Another preparation method involves using 2-(2-thiobenzo[D][1,3]dioxol-5-yl) acetonitrile as an intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C11H8F2O4 . The InChI code is 1S/C11H7F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4H2 .


Chemical Reactions Analysis

This compound can be used in processes for the preparation of Tezacaftor and its intermediates . It can also be synthesized from 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.18 . It has a predicted boiling point of 331.1±42.0 °C and a predicted density of 1.59±0.1 g/cm3 . The compound is solid in physical form .

Scientific Research Applications

Organic Synthesis and Structural Opportunities

  • Regioflexible Substitution and Derivative Synthesis: The compound's structural flexibility was exploited in synthesizing various benzoic acids and bromobenzoic acids. This demonstrates its potential in organic synthesis, particularly in creating homovicinal positions with fluorine atoms (Schlosser & Heiss, 2003).

Biological Activity and Potential Applications

  • Biological Activity of Cyclopropanecarboxylic Acid Derivatives: The compound, being a cyclopropanecarboxylic acid derivative, has shown promise in biological activities. Specific derivatives have exhibited excellent herbicidal and fungicidal activities (Tian et al., 2009).

Chemical Functionalization and Synthesis

  • Synthesis of Substituted Compounds: It's used in the synthesis of various substituted compounds, demonstrating its versatility in chemical functionalization (Amiri-Attou et al., 2005).

Utility in Medicinal Chemistry

  • Synthesis of Radiotracers for Alzheimer's Disease: Derivatives of this compound have been synthesized and used as radiotracers in PET scans for Alzheimer's disease research, highlighting its potential in medicinal chemistry (Gao et al., 2018).

Novel Synthesis Techniques and Applications

  • First Synthesis of Derivative Compounds: The compound's derivative, 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, was synthesized for the first time, indicating the innovative applications in synthetic chemistry (Catalani et al., 2010).

Luminescent Properties in Coordination Polymers

  • Coordination Polymers and Luminescence: The compound's derivatives have been used in the synthesis of coordination polymers with notable luminescent properties, useful in material science (Wen et al., 2015).

Safety And Hazards

The compound has a GHS07 hazard pictogram, with a signal word of "Warning" . The hazard statements include H302, H312, H314, and H332 . Precautionary statements include P280, P305+P351+P338 .

Future Directions

The compound is used in processes for the preparation of Tezacaftor and its intermediates . It is also a part of a pharmaceutical composition suitable for oral administration to a patient in need thereof to treat a CFTR mediated disease such as Cystic Fibrosis . Future research may focus on exploring more applications of this compound in the medical field.

properties

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O4/c12-11(13)16-7-2-1-6(5-8(7)17-11)10(3-4-10)9(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELWGOUPQRHXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657891
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid

CAS RN

862574-88-7
Record name 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862574-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862574887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.226.686
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid
Reactant of Route 4
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid
Reactant of Route 5
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1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid
Reactant of Route 6
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid

Citations

For This Compound
6
Citations
X Wang, B Liu, X Searle, C Yeung, A Bogdan… - 2018 - ACS Publications
Cystic fibrosis (CF) is a multiorgan disease of the lungs, sinuses, pancreas, and gastrointestinal tract that is caused by a dysfunction or deficiency of the cystic fibrosis transmembrane …
Number of citations: 66 pubs.acs.org
N Liessi, E Cichero, E Pesce, M Arkel, A Salis… - European Journal of …, 2018 - Elsevier
The most common CF mutation, F508del, impairs the processing and gating of CFTR protein. This deletion results in the improper folding of the protein and its degradation before it …
Number of citations: 29 www.sciencedirect.com
V Spanò, A Montalbano, A Carbone, P Scudieri… - European Journal of …, 2019 - Elsevier
Deletion of phenylalanine at position 508 (F508del) in the CFTR protein, is the most common mutation causing cystic fibrosis (CF). F508del causes misfolding and rapid degradation of …
Number of citations: 23 www.sciencedirect.com
A Parodi, G Righetti, E Pesce, A Salis, B Tasso… - European Journal of …, 2020 - Elsevier
Cystic fibrosis (CF) is the autosomal recessive disorder most recurrent in Caucasian populations. It is caused by different mutations in the cystic fibrosis transmembrane regulator protein …
Number of citations: 9 www.sciencedirect.com
JJ Newton, AJ Brooke, B Duhamel… - The Journal of …, 2020 - ACS Publications
Difluorobenzodioxole is an important functional group found in both pharmaceuticals and agrochemicals. The late-stage introduction of this functional group is challenged by typical …
Number of citations: 3 pubs.acs.org
AN Baumann, F Schüppel, M Eisold… - The Journal of …, 2018 - ACS Publications
An original oxidative ring contraction of easily accessible cyclobutene derivatives for the selective formation of cyclopropylketones (CPKs) under atmospheric conditions is reported. …
Number of citations: 16 pubs.acs.org

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